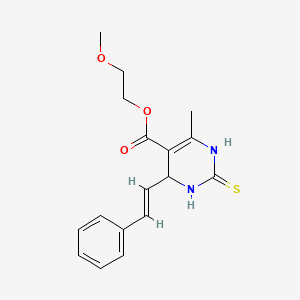

2-methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves base-catalyzed cyclocondensation processes, highlighting the chemical flexibility and reactivity of the pyrimidine core in forming structurally diverse compounds (Nagarajaiah & Begum, 2015). Another method includes the Biginelli reaction, a multi-component reaction that efficiently assembles pyrimidine derivatives under microwave irradiation, demonstrating a solvent-free, high-yield, and pure product synthesis (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, revealing the presence of weak interactions that stabilize the crystal structure, such as O–H…N and π…π interactions. These interactions play a crucial role in the solid-state conformation and stability of these compounds (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with aromatic aldehydes to yield styryl derivatives, indicating the compound's role as a versatile precursor for synthesizing a range of chemically active molecules (Fazylov et al., 2016).

科学的研究の応用

Synthesis and Reactions

- 2-Oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, which include compounds like 2-methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been studied for various reactions. These include the site of methylation and acylation on related compounds, synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, Dimroth-like rearrangement, and the formation of indeno[1,2-d]pyrimidines and 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).

Antimicrobial and Antiviral Activities

- Certain derivatives of 2-thioxo-1,2,3,4-tetrahydropyrimidine, similar to the compound , have shown considerable activity against micro-organisms in in vitro screenings, suggesting potential antimicrobial applications (Nigam, Saharia, & Sharma, 1981).

- Specific 2,4-diamino-6-hydroxypyrimidine derivatives substituted at position 5 exhibited notable inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Liquid Crystal Properties

- Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and their liquid crystal properties examined. Compounds containing methyl and methoxy groups showed nematic liquid crystal properties, which could be relevant for applications in display technologies (Mikhaleva, 2003).

Catalytic Synthesis and Ionic Liquid Properties

- The compound has been used in studies exploring the catalytic ability of ionic liquids, such as l-proline nitrate, for the synthesis of pyrimidine derivatives. This indicates potential applications in green chemistry and sustainable synthesis methods (Cahyana, Liandi, & Anwar, 2022).

Corrosion Inhibition

- Spiropyrimidinethiones, which are structurally related to the compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions, suggesting potential applications in industrial corrosion protection (Yadav, Sinha, Kumar, & Sarkar, 2015).

Antimicrobial Analysis and Enzyme Assay

- Novel chromone-pyrimidine coupled derivatives, including structures related to the compound , have been synthesized and evaluated for antimicrobial activity. They have also undergone enzyme assay studies to predict their mode of action, suggesting potential pharmaceutical applications (Tiwari et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methoxyethyl 6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-15(16(20)22-11-10-21-2)14(19-17(23)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,23)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSBHAVECXRJL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)